2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine
CAS No.:
Cat. No.: VC15731464
Molecular Formula: C27H16BrN3O
Molecular Weight: 478.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H16BrN3O |
|---|---|
| Molecular Weight | 478.3 g/mol |
| IUPAC Name | 2-(8-bromodibenzofuran-4-yl)-4,6-diphenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H |
| Standard InChI Key | RVZVSJCDYHXCFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Dibenzo[b,d]furan moiety: A fused bicyclic aromatic system with oxygen bridging two benzene rings. The bromine substituent at the 8-position enhances reactivity for further functionalization.
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Triazine core: A six-membered aromatic ring with three nitrogen atoms, providing electron-deficient character and enabling π-conjugation.
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Phenyl substituents: At the 4- and 6-positions of the triazine ring, contributing to steric bulk and tuning electronic properties .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₁₆BrN₃O | |
| Molecular Weight | 478.3 g/mol | |
| CAS Number | 1821221-55-9 | |
| Purity (Typical) | ≥99% | |
| Key Functional Groups | Bromine, triazine, phenyl |
Optical and Electronic Properties
The dibenzo[b,d]furan moiety and triazine core synergistically influence the compound’s electronic characteristics:
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High Triplet Energy: Critical for host materials in phosphorescent OLEDs, enabling efficient energy transfer to phosphorescent dopants .
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Electron-Deficient Nature: The triazine ring facilitates electron transport, while the bromine atom introduces inductive effects to modulate electron mobility .
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Thermal Stability: Enhanced by the rigid dibenzo[b,d]furan scaffold and aromatic triazine system, making it suitable for high-temperature device fabrication.
Synthesis and Preparation
Key Challenges and Innovations
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Regioselectivity: Control over bromine positioning on dibenzo[b,d]furan requires precise reaction conditions.
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Yield Optimization: Conventional methods suffer from low yields (e.g., 38–41%) and environmental concerns due to toxic reagents like boron tribromide .
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Green Chemistry Advances: Recent methods employ nickel-phosphine catalysts for selective triazine functionalization, reducing waste and improving yields .
Applications in Organic Electronics
Role in OLEDs
This compound serves as a host material in phosphorescent OLEDs, facilitating energy transfer to phosphorescent dopants (e.g., iridium complexes). Key advantages include:
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Bipolar Charge Transport: Balancing electron and hole mobility via the triazine and dibenzo[b,d]furan moieties.
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High Triplet Energy: Essential for blue-emitting devices, as demonstrated in analogous cyanocarbazole-dibenzofuran hybrids (e.g., mBFCzCN with 2.78 eV triplet energy) .
| Performance Metric | Value | Comparison |
|---|---|---|
| Triplet Energy (Eₜ) | ~2.7–2.8 eV | Higher than mCP (2.7 eV) |
| Electron Mobility (μₑ) | Moderate (tunable via substituents) | Comparable to triazine hosts |
| Hole Mobility (μₕ) | Low to moderate | Improved via phenyl groups |
Comparative Analysis with Similar Hosts
Research Findings and Emerging Trends
Photophysical Optimization
Studies on dibenzofuran derivatives highlight the importance of cyanocarbazole substituents for enhancing charge transport and triplet energy. For example:
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mBFCzCN: Achieves 2.78 eV triplet energy and balanced charge transport, outperforming materials with dual cyanocarbazole units (e.g., dBFCzCN at 2.68 eV) .
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Bromine Impact: The bromine atom in the target compound likely stabilizes negative charges, improving electron injection in OLEDs.
Environmental and Cost Considerations
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